1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline (CAS 65115-91-5), commonly referred to as 1,10-phenanthroline-5,6-epoxide, is a highly reactive, bidentate nitrogen ligand precursor. Unlike the unfunctionalized parent 1,10-phenanthroline, this compound features a strained epoxide ring at the 5,6-position, providing a critical electrophilic handle for downstream modification [1]. In industrial and pharmaceutical procurement, it is primarily selected as a versatile building block for synthesizing 5-substituted and 5,6-disubstituted phenanthroline derivatives via nucleophilic ring-opening [2]. Its ability to undergo stereospecific trans-ring opening under mild conditions makes it an essential starting material for the fabrication of chiral asymmetric catalysts, luminescent lanthanide dopants, and low-toxicity metallodrugs [1].
Generic substitution with the parent 1,10-phenanthroline or the widely used oxidized analog, 1,10-phenanthroline-5,6-dione, fails to achieve the specific mono-functionalization required in many advanced material workflows [1]. The parent compound lacks reactive sites at the 5,6-positions, necessitating harsh, low-yield oxidation or halogenation steps to introduce functional groups. While 1,10-phenanthroline-5,6-dione is highly effective for condensing with diamines to form fused pyrazine or quinoxaline rings, it cannot undergo simple nucleophilic ring-opening to yield 5-alkoxy, 5-amino, or 5-thioether mono-substituted derivatives [2]. Buyers must procure the 5,6-epoxide specifically when the synthetic target requires stereospecific addition of O-, N-, or S-nucleophiles to produce functionalized ligands without forming fused heterocyclic systems [1].
1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline undergoes highly efficient ring opening with oxygen nucleophiles (alcohols) when catalyzed by Yb(OTf)3, achieving yields of 81–99% [1]. In contrast, traditional Lewis acids like Mg(ClO4)2 or alumina, which are commonly used for nitrogen nucleophiles, fail to promote reactions with oxygen nucleophiles on this scaffold [1].
| Evidence Dimension | Alkoxy alcohol derivative yield |
| Target Compound Data | 81–99% yield (with Yb(OTf)3 catalyst) |
| Comparator Or Baseline | No reaction / failed promotion (with Mg(ClO4)2 or alumina) |
| Quantified Difference | >80% yield improvement for O-nucleophiles |
| Conditions | 60–80 °C, 12–24 h, Yb(OTf)3 catalyst |
Unlocks the procurement of optically active B-ring-functionalized 1,10-phenanthrolines critical for the design of chiral asymmetric catalysts.
The epoxide ring of 1a,9b-dihydrooxireno[2,3-f][1,10]phenanthroline allows for direct, stereospecific trans-ring opening by secondary amines (e.g., diethylamine, piperidine) to form 5-amino-5,6-dihydro-6-hydroxy intermediates in 82–86% yields [1]. Subsequent dehydration yields fully aromatic 5-amino-1,10-phenanthrolines in 70–77% yield [1]. This specific mono-amination pathway is inaccessible using the comparator 1,10-phenanthroline-5,6-dione, which typically forms Schiff bases or fused rings rather than discrete 5-amino derivatives [2].
| Evidence Dimension | Mono-amino phenanthroline synthesis pathway |
| Target Compound Data | 82–86% intermediate yield, 70–77% final aromatic yield |
| Comparator Or Baseline | 1,10-phenanthroline-5,6-dione (forms fused quinoxalines/Schiff bases) |
| Quantified Difference | Enables high-yield mono-amination vs. obligate fused ring formation |
| Conditions | Ambient temperature, aqueous/amine mixture, followed by dehydration |
Provides a reliable, high-yield synthetic route for buyers manufacturing custom 5-amino phenanthroline ligands for OLEDs and luminescent sensors.
When formulated into mononuclear platinum(II) complexes, the intact 5,6-epoxy-5,6-dihydro-1,10-phenanthroline ligand demonstrates potent antitumor activity while exhibiting significantly decreased hepatotoxicity, nephrotoxicity, and cardiotoxicity compared to conventional platinum-based chemotherapeutics [1]. The epoxide group also facilitates dynamic binding to Human Serum Albumin (HSA) at site II, improving the pharmacokinetic profile of the resulting metallodrug[2].
| Evidence Dimension | In vivo organ toxicity (hepatotoxicity, nephrotoxicity) |
| Target Compound Data | Decreased toxicity profile ([Pt(5,6-epoxy-1,10-phen)Cl2]) |
| Comparator Or Baseline | High off-target toxicity (conventional platinum drugs like cisplatin) |
| Quantified Difference | Significant reduction in off-target organ damage while maintaining anti-tumor efficacy |
| Conditions | In vivo murine models (breast and colorectal cancer) |
Essential for pharmaceutical procurement teams seeking lower-toxicity ligand scaffolds for next-generation platinum-based therapies.
Utilizing the epoxide's reactivity with oxygen nucleophiles (via Yb(OTf)3 catalysis) to produce enantiomerically pure alkoxy-phenanthroline ligands [1].
Leveraging the facile amination of the epoxide to create 5-amino-1,10-phenanthroline derivatives, which act as highly efficient antenna ligands for europium (OLEDs) or ruthenium (cation sensors) [2].
Incorporating the intact 5,6-epoxide phenanthroline ligand into platinum(II) or oxidovanadium(IV) complexes to maintain DNA-intercalating anti-tumor activity while reducing nephrotoxicity and improving Human Serum Albumin (HSA) binding [3].
Irritant